Protosappanin A dimethyl acetal
CAS No.: 868405-37-2
Cat. No.: VC21191442
Molecular Formula: C17H18O6
Molecular Weight: 318.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 868405-37-2 |
---|---|
Molecular Formula | C17H18O6 |
Molecular Weight | 318.32 g/mol |
IUPAC Name | 10,10-dimethoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,14,15-triol |
Standard InChI | InChI=1S/C17H18O6/c1-21-17(22-2)8-10-5-14(19)15(20)7-13(10)12-4-3-11(18)6-16(12)23-9-17/h3-7,18-20H,8-9H2,1-2H3 |
Standard InChI Key | SVSDBMDJWUPWHK-UHFFFAOYSA-N |
SMILES | COC1(CC2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC1)O)O)OC |
Canonical SMILES | COC1(CC2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC1)O)O)OC |
Appearance | Powder |
Introduction
Chemical and Physical Properties
Protosappanin A dimethyl acetal possesses distinct chemical and physical characteristics that contribute to its biological activities and potential applications in pharmacological research.
Chemical Identity
The compound is formally identified through several standard chemical identifiers as presented in Table 1.
Parameter | Value |
---|---|
Common Name | Protosappanin A dimethyl acetal |
CAS Number | 868405-37-2 |
Molecular Formula | C₁₇H₁₈O₆ |
Molecular Weight | 318.32 |
Chemical Class | Homoisoflavonoid |
SMILES | COC1(CC2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC1)O)O)OC |
Standard InChIKey | SVSDBMDJWUPWHK-UHFFFAOYSA-N |
Standard InChI | InChI=1S/C17H18O6/c1-21-17(22-2)8-10-5-14(19)15(20)7-13(10)12-4-3-11(18)6-16(12)23-9-17/h3-7,18-20H,8-9H2,1-2H3 |
Table 1: Chemical identifiers of Protosappanin A dimethyl acetal
Physical Characteristics
The compound exhibits specific physical properties that are relevant to its handling, storage, and application in research settings, as detailed in Table 2.
Property | Value |
---|---|
Appearance | Light yellow amorphous solid or powder |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 557.4±50.0 °C at 760 mmHg |
Flash Point | 290.9±30.1 °C |
Storage Condition | Desiccate at -20°C |
Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Table 2: Physical properties of Protosappanin A dimethyl acetal
Structural Features
Protosappanin A dimethyl acetal is characterized by a dibenzoxocin structure with a dimethyl acetal group. The chemical structure can be described as 7,7-dimethoxy-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,10,11-triol, featuring phenolic hydroxyl groups that contribute to its biological activity . The compound is structurally related to Protosappanin A but differs by the presence of a dimethyl acetal group instead of a ketone carbonyl group .
Isolation and Synthesis
Natural Sources
Protosappanin A dimethyl acetal can be isolated from the heartwood of Caesalpinia sappan (Sappan wood), a plant that has been traditionally used in Asian medicine for various therapeutic purposes . This plant contains numerous biologically active compounds, including other homoisoflavonoids and related structures.
Isolation Methods
The isolation of Protosappanin A dimethyl acetal typically involves several extraction and purification steps. Based on available research, the compound can be isolated through the following process:
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The heartwood of Caesalpinia sappan is dried and ground into powder
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The powder undergoes extraction with appropriate solvents
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The extract is subjected to silica gel column chromatography
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Further purification may involve reversed-phase preparative thin-layer chromatography (TLC)
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Final identification is confirmed through spectroscopic methods including NMR and mass spectrometry
Interestingly, research indicates that Protosappanin A dimethyl acetal might be an artifact formed from Protosappanin A during the isolation procedure, as demonstrated by the reverse reaction when subjected to acid treatment .
Spectroscopic Characterization
The compound has been characterized using various spectroscopic techniques. The infrared spectrum shows absorbance at 3300, 1600, 1445, and 1350 cm⁻¹, consistent with the presence of hydroxyl and phenyl groups. Complete NMR spectroscopic data has been reported, confirming its structure .
Biological Activity
Xanthine Oxidase Inhibition
The most well-documented biological activity of Protosappanin A dimethyl acetal is its ability to inhibit xanthine oxidase (XO). This enzyme plays a crucial role in purine metabolism and produces reactive oxygen species (ROS) as byproducts, which are implicated in various pathological conditions including gout and oxidative stress-related diseases.
Research findings demonstrate that Protosappanin A dimethyl acetal exhibits significant xanthine oxidase inhibitory activity in a dose-dependent manner:
In in vitro studies, Protosappanin A dimethyl acetal (0.2-100 μM) has been shown to dose-dependently inhibit the activity of xanthine oxidase .
Research Applications
Research Context
Protosappanin A dimethyl acetal was identified alongside other compounds from Vietnamese Caesalpinia sappan in a study focused on xanthine oxidase inhibitors . This research context places the compound within the broader scientific interest in natural products with potential therapeutic applications.
The compound is one of several related structures isolated from Caesalpinia sappan, including:
These compounds collectively contribute to the biological activities observed in extracts from this plant, creating a rich area for pharmacological research.
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